molecular formula C18H17N5O4S B2860806 2-(2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid CAS No. 878702-80-8

2-(2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid

Cat. No. B2860806
CAS RN: 878702-80-8
M. Wt: 399.43
InChI Key: PULDBUUTEWNFLB-UHFFFAOYSA-N
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Description

2-(2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid, also known as MTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Scientific Research Applications

Antiparasitic Applications

Compounds with similar functional groups, such as 2-alkoxy, alkylthio, and alkylamino groups, have been demonstrated to possess antiparasitic activities, particularly as anticoccidial agents. These properties were observed in 2-substituted PABAs, indicating potential applications in the development of new antiparasitic drugs (Rogers et al., 1964).

Anti-inflammatory Agents

Derivatives of 5-aminobenzo[b]thiophene, when converted to 5-(2-chloroacetamido)benzo[b]thiophene and further treated, have shown potent anti-inflammatory activity. This suggests the potential application of related compounds in the development of new anti-inflammatory drugs (Radwan et al., 2009).

Synthesis of Heterocyclic Compounds

The safe generation and utilization of hydrazoic acid in continuous flow reactors for synthesizing 5-substituted-1H-tetrazoles demonstrate the relevance of tetrazole functionalities in creating heterocyclic compounds, which are crucial in pharmaceutical chemistry (Gutmann et al., 2012).

Antibacterial Activity

Zinc complexes of Schiff bases derived from 2-acetamidobenzaldehyde have shown antibacterial properties against pathogenic strains, suggesting the potential of related compounds in antimicrobial applications (Chohan et al., 2003).

properties

IUPAC Name

2-[[2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c1-11-5-3-8-14(17(25)26)16(11)19-15(24)10-28-18-20-21-22-23(18)12-6-4-7-13(9-12)27-2/h3-9H,10H2,1-2H3,(H,19,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULDBUUTEWNFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)NC(=O)CSC2=NN=NN2C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid

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